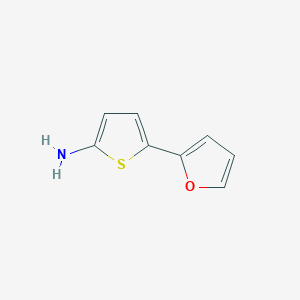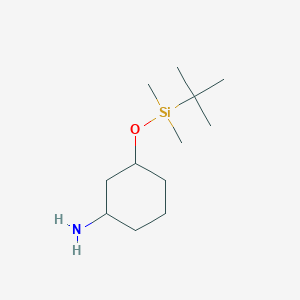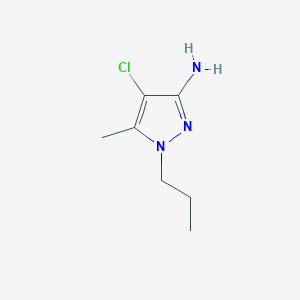![molecular formula C10H9N7O B11734147 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-メトキシピリジン-3-イル)アミノ]-2-(2H-1,2,3,4-テトラゾール-5-イル)プロプ-2-エンニトリルは、医薬品化学および材料科学の分野で注目を集めている複雑な有機化合物です。この化合物は、メトキシピリジン部分、テトラゾール環、ニトリル基を独特の組み合わせで特徴としており、さまざまな化学反応や用途において多用途な候補となっています。
準備方法
合成経路と反応条件
3-[(6-メトキシピリジン-3-イル)アミノ]-2-(2H-1,2,3,4-テトラゾール-5-イル)プロプ-2-エンニトリルの合成は、複数段階のプロセスによって達成することができます。
-
メトキシピリジン中間体の形成
出発物質: 3-ブロモピリジン
試薬: ナトリウムメトキシド
条件: メタノール中還流
生成物: 6-メトキシピリジン
-
メトキシピリジンのアミノ化
出発物質: 6-メトキシピリジン
試薬: アンモニアまたはアミン源
条件: 高温高圧
生成物: 6-メトキシピリジン-3-アミン
-
テトラゾール環の形成
出発物質: アジ化ナトリウムと適切なニトリル
試薬: 酸触媒(例:塩酸)
条件: 還流
生成物: 2H-1,2,3,4-テトラゾール
-
カップリング反応
出発物質: 6-メトキシピリジン-3-アミンと2H-1,2,3,4-テトラゾール
試薬: カップリング剤(例:EDCIまたはDCC)
条件: 室温
生成物: 3-[(6-メトキシピリジン-3-イル)アミノ]-2-(2H-1,2,3,4-テトラゾール-5-イル)プロプ-2-エンニトリル
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、上記の合成経路の最適化を含む可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、および高性能液体クロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
-
酸化
試薬: 過マンガン酸カリウム、過酸化水素
条件: 酸性または塩基性媒体
生成物: メトキシピリジン環とテトラゾール環の酸化誘導体
-
還元
試薬: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム
条件: 室温またはわずかに高温
生成物: ニトリル基とテトラゾール基の還元形
-
置換
試薬: ハロゲン化剤、求核剤
条件: 試薬によって異なる
生成物: ピリジン環またはテトラゾール環での置換誘導体
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム
置換剤: ハロゲン化剤(例:臭素、塩素)、求核剤(例:アミン、チオール)
主な生成物
酸化誘導体: ヒドロキシル化またはカルボキシル化形
還元誘導体: アミンまたはアルコール
置換誘導体: ハロゲン化または求核剤置換形
4. 科学研究への応用
化学
触媒作用: この化合物は、配位化学におけるリガンドとして作用し、さまざまな触媒プロセスを促進します。
有機合成: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
酵素阻害: その独特の構造により、酵素の潜在的な阻害剤です。
タンパク質結合: タンパク質と相互作用して、その機能に影響を与える可能性があります。
医学
創薬: さまざまな疾患の治療における治療薬としての可能性について調査されています。
診断ツール: 診断アッセイの開発に使用されます。
産業
材料科学: 特定の特性を持つ高度な材料の合成に使用されます。
農業: 農薬または除草剤としての潜在的な用途があります。
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Binding: Can interact with proteins, affecting their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
3-[(6-メトキシピリジン-3-イル)アミノ]-2-(2H-1,2,3,4-テトラゾール-5-イル)プロプ-2-エンニトリルの作用機序には、酵素やタンパク質などの分子標的との相互作用が含まれます。この化合物は活性部位に結合して、酵素活性を阻害したり、タンパク質機能を変更したりすることができます。この相互作用は、代謝経路の阻害や細胞プロセスの調節など、さまざまな生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 3-[(6-メトキシピリジン-3-イル)アミノ]-2-(2H-1,2,3,4-テトラゾール-5-イル)プロプ-2-エンニトリル
- 3-[(6-メトキシピリジン-3-イル)アミノ]-2-(2H-1,2,3,4-テトラゾール-5-イル)プロプ-2-エンニトリル
- 3-[(6-メトキシピリジン-3-イル)アミノ]-2-(2H-1,2,3,4-テトラゾール-5-イル)プロプ-2-エンニトリル
独自性
構造的特徴: メトキシピリジン、テトラゾール、ニトリル基の組み合わせは独特であり、一連の化学的特性を提供します。
反応性: この化合物は、さまざまな化学反応を起こすことができるため、さまざまな用途に適しています。
生物学的活性: 酵素阻害剤やタンパク質結合剤としての可能性は、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- **3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- **this compound
- **this compound
Uniqueness
Structural Features: The combination of methoxypyridine, tetrazole, and nitrile groups is unique, providing a distinct set of chemical properties.
Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Biological Activity: Its potential as an enzyme inhibitor and protein binder sets it apart from other similar compounds.
特性
IUPAC Name |
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O/c1-18-9-3-2-8(6-13-9)12-5-7(4-11)10-14-16-17-15-10/h2-3,5-6,12H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALHJPHEWGURJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)
![[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)
![(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11734117.png)

![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)

![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)

